2(3H)-Furanone, dihydro-5-undecyl-
Overview
Description
2(3H)-Furanone, dihydro-5-undecyl-, also known as 2,4-dihydro-5-undecyl-3H-pyrazol-3-one, is a chemical compound with the molecular formula C14H26N2O . It is used in various chemical analyses .
Molecular Structure Analysis
The molecular structure of 2,4-dihydro-5-undecyl-3H-pyrazol-3-one consists of 14 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight of the compound is 238.37 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-dihydro-5-undecyl-3H-pyrazol-3-one, such as its density, melting point, and boiling point, are not provided in the search results .Scientific Research Applications
Synthesis and Characterization
- Isotopomeric Synthesis : Isotopomeric dihydro-2(3H)furanones were synthesized from various diacids, showing potential in the synthesis of labeled compounds like hexadeuterated matairesinol lignan (Frediani et al., 2007).
- Characterization of Derivatives : Studies on 5-methyl 3-ethyl 4, 5 dihydro 2 (3H) furanone explored its synthesis and properties, showcasing its wide use in food and tobacco (Z. You, 1999).
Chemical Properties and Reactions
- Thermal Decomposition : The thermal decomposition of 2(3H) and 2(5H) furanones and their derivatives was investigated, revealing insights into reaction barriers and properties (Würmel et al., 2015).
- Scaffold for Fluorescent Dyes : 3(2H)-Furanones were utilized as scaffolds for novel fluorescent organic dyes, expanding their application in bio-analytical purposes (Varghese et al., 2015).
Biological and Ecological Applications
- Pheromone Identification : The compound (Z)-5-(1-Decenyl)dihydro-2(3H)-furanone, derived from female Japanese beetles, was identified as a pheromone attracting male beetles, demonstrating its ecological significance (Tumlinson et al., 1977).
- Seed Germination Inhibitor : The synthesis of 3,4,5-trimethyl-2(5H)-furanone, a promising seed germination inhibitor with agrochemical applications, was achieved, indicating its potential in agriculture (Surmont et al., 2010).
Novel Compounds and Synthesis Techniques
- Formation of Novel Furanones : Research has been conducted on the synthesis of novel 2(5H)‐Furanone derivatives with bis‐1,2,3‐triazole structure, contributing to the diversification of furanone-based compounds (Huo et al., 2012).
- Application in Food Flavoring : Furanones, including 2(3H)-furanones, have been identified in various cooked foodstuffs, contributing to their flavor. Their formation through the Maillard reaction and their role in fruit aromas highlight their significance in the food industry (Slaughter, 1999; 2007).
Safety and Hazards
properties
IUPAC Name |
5-undecyloxolan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-14-12-13-15(16)17-14/h14H,2-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPZHXPJXWHTCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1CCC(=O)O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10994567 | |
Record name | 5-Undecyloxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10994567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7370-42-5 | |
Record name | 2(3H)-Furanone, dihydro-5-undecyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007370425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Undecyloxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10994567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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